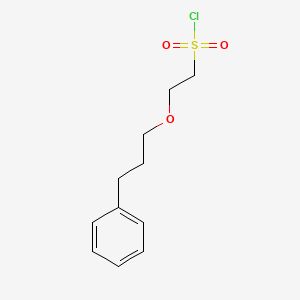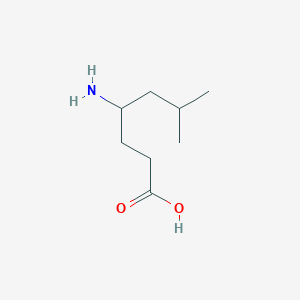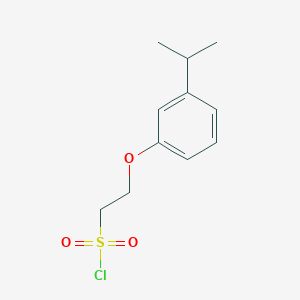
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine is a chemical compound with the molecular formula C10H16N2O It features a unique structure that includes a tetramethylcyclopropyl group attached to an isoxazole ring, which is further connected to an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is regioselective and can be carried out under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . The reaction mechanism involves the formation of a five-membered isoxazole ring through the interaction of the dipolarophile (alkyne) and the dipole (nitrile oxide).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions would result in the formation of new compounds with different functional groups replacing the amine group.
科学研究应用
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules, potentially leading to the discovery of new drugs or biochemical tools.
Medicine: Its potential medicinal properties are being explored, including its use as an antimicrobial or anticancer agent.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The tetramethylcyclopropyl group may enhance the compound’s stability and binding affinity to its targets, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
- **5-(2-Chlorophenyl)isoxazol-3-yl)methyl)amine
- **3-Isoxazolamine, 5-(2,2,3,3-tetramethylcyclopropyl)-
Uniqueness
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine is unique due to its tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other isoxazole derivatives, potentially leading to unique biological activities and applications.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
5-(2,2,3,3-tetramethylcyclopropyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-9(2)8(10(9,3)4)6-5-7(11)12-13-6/h5,8H,1-4H3,(H2,11,12) |
InChI 键 |
ZDVNGOIXFVKXBS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)C2=CC(=NO2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13615823.png)






![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)


![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)

